molecular formula C17H13Cl2NO2S B12184826 N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12184826
M. Wt: 366.3 g/mol
InChI Key: DOTZVDXTVIWMTP-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic oxathiine-carboxamide derivative of significant interest in agricultural and microbiological research. This compound is structurally characterized by a 5,6-dihydro-1,4-oxathiine ring system substituted with a phenyl group at the 3-position and an N-(3,4-dichlorophenyl)carboxamide moiety at the 2-position. Its core structure suggests a close relationship to established fungicidal agents like carboxin and its sulfone derivative, oxycarboxin . The primary research value of this compound is hypothesized to stem from its potential to inhibit fungal succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain . By disrupting cellular respiration in target fungi, such SDH inhibitors can serve as potent fungicides. The specific presence of the 3,4-dichlorophenyl group is a critical structural feature, likely engineered to modulate the compound's lipophilicity, target affinity, and overall bioavailability compared to simpler alkyl or phenyl-substituted analogs . This makes it a valuable candidate for investigating new modes of action or for managing resistance against existing fungicides. Research into this chemical space, particularly concerning oxathiine derivatives, has historically focused on their application as systemic seed treatments to control Basidiomycete fungi, which include pathogens responsible for smut and rust diseases in cereals . Beyond its potential antifungal properties, the structural motifs present in this compound—including the dichlorophenyl group—are also found in other agrochemicals, such as the herbicide Diuron (N-(3,4-dichlorophenyl)-N,N-dimethylurea), indicating its relevance in broader agrochemical discovery programs . Researchers are exploring these compounds to develop new plant protection products and to study their environmental behavior, including adsorption and degradation dynamics . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C17H13Cl2NO2S

Molecular Weight

366.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C17H13Cl2NO2S/c18-13-7-6-12(10-14(13)19)20-17(21)15-16(23-9-8-22-15)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,20,21)

InChI Key

DOTZVDXTVIWMTP-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Thioether Formation and Cyclization

A key intermediate is the thioether precursor, which undergoes intramolecular cyclization to form the oxathiine ring. For example, reaction of 2-mercaptoethanol with a β-chlorovinyl ketone derivative in the presence of a base (e.g., potassium carbonate) generates the dihydrooxathiine framework. Substituted phenyl groups at the 3-position are introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling prior to cyclization.

Table 1: Representative Cyclization Conditions

Starting MaterialReagentSolventTemperature (°C)Yield (%)
3-Phenyl-β-chlorovinyl ketoneK₂CO₃, DMFDMF8072
3-(4-Fluorophenyl) analogNaH, THFTHF6068

Carboxamide Functionalization

The N-(3,4-dichlorophenyl)carboxamide moiety is introduced via nucleophilic acyl substitution or condensation reactions.

Acylation of 3,4-Dichloroaniline

The most direct method involves reacting 5,6-dihydro-1,4-oxathiine-2-carbonyl chloride with 3,4-dichloroaniline in anhydrous dichloromethane. Triethylamine is used as a base to scavenge HCl, with catalytic 4-dimethylaminopyridine (DMAP) enhancing reactivity.

Oxathiine-COCl+H2N-C6H3Cl2Et3N, DMAPTarget Compound+HCl\text{Oxathiine-COCl} + \text{H}2\text{N-C}6\text{H}3\text{Cl}2 \xrightarrow{\text{Et}_3\text{N, DMAP}} \text{Target Compound} + \text{HCl}

Critical Parameters:

  • Purity of carbonyl chloride: Residual solvents (e.g., thionyl chloride) must be removed to prevent side reactions.

  • Stoichiometry: A 1:1.2 molar ratio of aniline to carbonyl chloride minimizes unreacted starting material.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote decomposition at elevated temperatures. Dichloromethane and THF are preferred for acylation steps, with optimal temperatures ranging from 0°C (for acid-sensitive intermediates) to 60°C.

Catalytic Systems

  • DMAP: Accelerates acylation by forming a reactive acylpyridinium intermediate.

  • Palladium catalysts: Required for Suzuki couplings when introducing substituted phenyl groups (e.g., Pd(PPh₃)₄ with K₂CO₃ in ethanol/water).

Structural Confirmation and Purity Analysis

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.45–7.20 (m, aromatic protons), δ 4.30 (s, OCH₂), and δ 3.85 (s, SCH₂).

  • IR (KBr): Strong absorption at 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Chromatographic Purification

Silica gel chromatography using ethyl acetate/hexane (3:7) eluent removes unreacted aniline and dimeric byproducts. HPLC with a C18 column (acetonitrile/water gradient) confirms >98% purity.

Scale-Up Considerations and Industrial Relevance

The synthesis is adaptable to kilogram-scale production, with the following modifications:

  • Continuous flow reactors: Minimize exothermic hazards during cyclization.

  • Recrystallization solvents: Ethanol/water mixtures improve yield recovery compared to column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, similar compounds have been shown to inhibit photosynthesis by blocking electron flow in photosystem II .

Comparison with Similar Compounds

1,4-Dioxine vs. 1,4-Oxathiine Derivatives

  • Compound 14a (3-phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide): Exhibits moderate inhibitory activity against hCA II (IC₅₀ slightly higher than the more potent 2-methyl-3-oxo-benzooxazine derivative 11) but strong activity against hCA I .

Thieno[3,2-b]pyrrole Derivatives

  • Compound 8b (4-ethyl-thieno[3,2-b]pyrrole-5-carboxamide): Shows lower potency against both hCA I and II compared to oxathiine/dioxine derivatives, highlighting the importance of oxygen/sulfur heterocycles over sulfur/nitrogen systems .
  • Compound 8f (4-(4-chlorobenzyl)-thieno[3,2-b]pyrrole-5-carboxamide): Least active in the series, indicating that bulky aromatic substituents on thieno-pyrrole cores disrupt optimal enzyme interactions .

Substituent Effects

Dichlorophenyl vs. Alkyl/Aryl Groups

  • The 3,4-dichlorophenyl group in the target compound likely enhances binding through halogen bonding and hydrophobic interactions, as seen in analogs with electron-withdrawing substituents .
  • 3-phenyl-N-propyl-5,6-dihydro-1,4-oxathiine-2-carboxamide :
    • Substitution with a propyl group instead of dichlorophenyl reduces activity slightly, emphasizing the critical role of aromatic/halogenated moieties in potency .

Linker Modifications

  • Prolonged alkyl chains between the benzenesulfonamide and oxathiine groups (e.g., N-propyl derivatives) marginally decrease inhibitory activity, suggesting shorter linkers favor optimal enzyme engagement .

Structural Analogs and Derivatives

  • N-(2,6-Dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide :
    • The sulfone derivative (dioxide) of the oxathiine core represents a structural variant, though its biological activity remains uncharacterized in the provided evidence .

Critical Analysis and Implications

  • The 1,4-oxathiine core balances electronic (sulfur’s polarizability) and steric properties, making it superior to thieno-pyrrole systems but slightly less optimized than dioxine/benzooxazine derivatives for hCA II inhibition.
  • The 3,4-dichlorophenyl group likely enhances target selectivity and binding affinity compared to alkyl or simpler aryl substituents.
  • Further studies are needed to quantify the target compound’s IC₅₀ values and explore its pharmacokinetic profile.

Biological Activity

N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is an organic compound classified as an oxathiine derivative. Its unique structure includes a dichlorophenyl group, a phenyl group, and an oxathiine ring, which contribute to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H14Cl2N2O
  • Molecular Weight : Approximately 366.3 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. This interaction modulates various biological pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : It has the potential to bind to receptors that regulate cellular signaling pathways.

Therapeutic Applications

Research indicates that this compound has potential applications in various therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits anticancer properties by targeting specific cancer cell lines. For instance, it has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells through modulation of the NF-kB signaling pathway .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly affect cancer cell proliferation:

Cell LineIC50 (µM)Mechanism of Action
HCC24.74Induces apoptosis via NF-kB inhibition
MCF-75.12Inhibits thymidylate synthase activity

These findings indicate that the compound may serve as a lead candidate for further development in cancer therapy.

Case Studies

Several case studies have explored the compound's biological effects:

  • Study on Hepatocellular Carcinoma : A study investigated the effects of the compound on HCC cells and found that it significantly increased apoptosis rates and inhibited cell growth through NF-kB pathway modulation .
  • Comparison with Standard Drugs : In comparative studies against standard anticancer drugs like 5-Fluorouracil and Tamoxifen, this compound showed promising results with lower IC50 values in certain cancer types .

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